molecular formula C13H10N4O3 B2844736 methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1710661-64-5

methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2844736
CAS No.: 1710661-64-5
M. Wt: 270.248
InChI Key: QXLHYULORHEOPO-UHFFFAOYSA-N
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Description

Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound that features both oxadiazole and pyrazole rings. These structural motifs are known for their significant biological activities and are often incorporated into drug design and development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides and nitriles to form the oxadiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the combination of the oxadiazole and pyrazole rings in a single molecule. This dual functionality allows it to interact with multiple biological targets, potentially leading to synergistic effects. Additionally, the presence of the methyl ester group can influence the compound’s solubility and bioavailability, further enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-19-13(18)11-6-7-17(15-11)10-4-2-9(3-5-10)12-14-8-20-16-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLHYULORHEOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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